molecular formula C27H24N4O3 B2774427 Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681471-86-3

Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2774427
CAS No.: 681471-86-3
M. Wt: 452.514
InChI Key: DKZDZNBLZHBWNR-UHFFFAOYSA-N
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Description

Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-19-24(26(32)34-17-21-12-6-3-7-13-21)25(31-27(30-19)28-18-29-31)22-14-8-9-15-23(22)33-16-20-10-4-2-5-11-20/h2-15,18,25H,16-17H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZDZNBLZHBWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 681471-86-3) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O3, with a molecular weight of 452.514 g/mol. It features a triazolo-pyrimidine scaffold which is known for its diverse biological activities.

Research indicates that this compound exhibits inhibitory activity against CDK2/cyclin A2 , a critical enzyme in cell cycle regulation. This inhibition can lead to the suppression of cell proliferation in various cancer cell lines.

Anticancer Activity

The compound has been shown to inhibit the growth of several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with an IC50 value in the range of 45–97 nM.
  • HCT-116 (colon cancer) : Similar inhibitory effects were observed with IC50 values ranging from 6–99 nM.
  • HepG2 (liver cancer) : Moderate activity was noted with IC50 values between 48–90 nM .

The structure–activity relationship (SAR) studies suggest that modifications on the triazolo-pyrimidine core can enhance or reduce biological activity. The presence of the benzyloxy group appears to be crucial for maintaining potency against these cell lines .

Inhibition of Enzymatic Activity

In addition to its anticancer properties, this compound has been characterized as an effective inhibitor of certain enzymes involved in cellular signaling pathways. The inhibition of CDK2/cyclin A2 not only affects cell cycle progression but also has implications for therapeutic strategies in cancer treatment.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological profile of triazolo-pyrimidine derivatives:

  • Lead Optimization : A study highlighted the development of a metabolically stable derivative that showed improved plasma exposure and maintained potent activity against Plasmodium falciparum, indicating potential for antimalarial applications alongside anticancer effects .
  • Comparative Studies : In comparative analyses with other compounds in the same class, this compound was found to exhibit superior activity compared to traditional chemotherapeutics like doxorubicin in specific assays .

Data Table: Summary of Biological Activities

Cell LineIC50 Value (nM)Mechanism of Action
MCF-745–97CDK2/cyclin A2 inhibition
HCT-1166–99CDK2/cyclin A2 inhibition
HepG248–90CDK2/cyclin A2 inhibition

Scientific Research Applications

Synthesis Overview

  • Reactants : The synthesis typically involves 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate.
  • Catalysts : TMDP (a dual solvent-catalyst) has been effectively utilized to improve reaction yields .
  • Conditions : Reactions are often conducted in a mixture of water and ethanol at elevated temperatures.

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Specifically, Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promise as:

  • Antiviral Agents : Studies have demonstrated that derivatives can target viral polymerases effectively. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase have been synthesized with promising results .
  • Anti-inflammatory Properties : Recent reviews highlight the anti-inflammatory effects of pyrimidine derivatives and their structure-activity relationships (SARs), indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Activity

A study focused on synthesizing triazolo[1,5-a]pyrimidine derivatives aimed at inhibiting influenza A virus polymerase demonstrated that specific modifications to the benzyl group significantly enhanced antiviral activity. The structure-activity relationship indicated that the presence of benzyloxy groups improved binding affinity to the target enzyme .

Case Study 2: Anti-inflammatory Research

Another investigation into the anti-inflammatory effects of triazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines in vitro. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via a multi-component reaction (MCR) involving:

  • 3-amino-1,2,4-triazole (heterocyclic amine)

  • Ethyl cyanoacetate (active methylene component)

  • Substituted benzaldehyde (aromatic aldehyde with benzyloxy groups)

Reaction Mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with benzaldehyde derivatives to form an α,β-unsaturated intermediate.

  • Cyclization : 3-amino-1,2,4-triazole attacks the intermediate, forming the triazolopyrimidine ring system.

  • Esterification : The carboxylic acid intermediate reacts with benzyl alcohol under acidic conditions to yield the benzyl carboxylate .

Catalytic Systems:

Catalyst/SolventTemperature (°C)Yield (%)SelectivitySource
TMDP (10 mol%)/H₂O:EtOH80 (reflux)85High
Ionic Liquids60–7072Moderate

Ester Hydrolysis

The benzyl carboxylate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Benzyl esterHCl (aq)/Δ7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylic acid\text{Benzyl ester} \xrightarrow{\text{HCl (aq)}/\Delta} \text{7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylic acid}

  • Conditions : 6M HCl, 80°C, 8 hours.

  • Yield : 78–82%.

Benzyl Ether Cleavage

The 2-benzyloxy phenyl group is susceptible to hydrogenolysis:

Benzyl etherH2/Pd-C7-(2-hydroxyphenyl)-5-methyl-4,7-dihydro-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylate\text{Benzyl ether} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7-(2-hydroxyphenyl)-5-methyl-4,7-dihydro-[1][2][4]triazolo[1,5-a]pyrimidine-6-carboxylate}

  • Conditions : 1 atm H₂, 25°C, 12 hours .

  • Yield : 90% .

Electrophilic Substitution

The pyrimidine ring undergoes halogenation at the 5-methyl position:

5-methylNBS (AIBN)5-(bromomethyl)\text{5-methyl} \xrightarrow{\text{NBS (AIBN)}} \text{5-(bromomethyl)}

  • Conditions : N-Bromosuccinimide (NBS), AIBN, CCl₄, 70°C .

  • Yield : 65% .

Nucleophilic Attack on Triazole

The triazole ring reacts with amines to form substituted derivatives:

Triazole+R-NH22-amino-triazolo[1,5-a]pyrimidine\text{Triazole} + \text{R-NH}_2 \rightarrow \text{2-amino-triazolo[1,5-a]pyrimidine}

  • Conditions : DMF, 100°C, 24 hours .

  • Yield : 50–60% .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Photolytic Degradation : Forms quinazoline byproducts under UV light (λ = 254 nm).

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